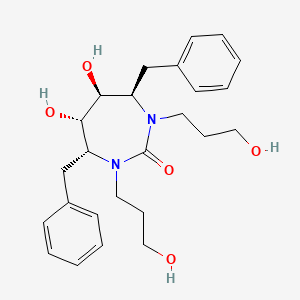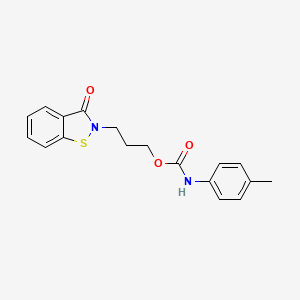
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Oxo-1,2-benzothiazol-2-yl)propyl-N-(4-methylphenyl)carbamate ist eine komplexe organische Verbindung, die einen Benzothiazolring enthält, der mit einer Carbamategruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Oxo-1,2-benzothiazol-2-yl)propyl-N-(4-methylphenyl)carbamate umfasst typischerweise die Reaktion von 3-(3-Oxo-1,2-benzothiazol-2-yl)propansäure mit 4-Methylphenylisocyanat unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt, mit einem Katalysator wie Triethylamin, um die Bildung der Carbamate-Bindung zu erleichtern.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung einen kontinuierlichen Prozess umfassen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Konzentration der Reaktanten sind für die Synthese im großen Maßstab von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3-Oxo-1,2-benzothiazol-2-yl)propyl-N-(4-methylphenyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Benzothiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Carbonylgruppe im Benzothiazolring kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Carbamategruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Carbamate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
3-(3-Oxo-1,2-benzothiazol-2-yl)propyl-N-(4-methylphenyl)carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder als Sonde zur Untersuchung biologischer Pfade untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Oxo-1,2-benzothiazol-2-yl)propyl-N-(4-methylphenyl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Benzothiazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Carbamategruppe kann auch eine Rolle bei der Modulation der biologischen Aktivität der Verbindung spielen, indem sie kovalente Bindungen mit Zielproteinen bildet.
Wirkmechanismus
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by forming covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3-Oxo-1,2-benzothiazol-2-yl)propansäure: Teilt den Benzothiazolring, aber es fehlt die Carbamategruppe.
N-(4-methylphenyl)carbamate: Enthält die Carbamategruppe, aber es fehlt der Benzothiazolring.
Einzigartigkeit
3-(3-Oxo-1,2-benzothiazol-2-yl)propyl-N-(4-methylphenyl)carbamate ist einzigartig aufgrund der Kombination des Benzothiazolrings und der Carbamategruppe, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
CAS-Nummer |
199172-97-9 |
|---|---|
Molekularformel |
C18H18N2O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-9-14(10-8-13)19-18(22)23-12-4-11-20-17(21)15-5-2-3-6-16(15)24-20/h2-3,5-10H,4,11-12H2,1H3,(H,19,22) |
InChI-Schlüssel |
JVCUDKPTQKYCMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


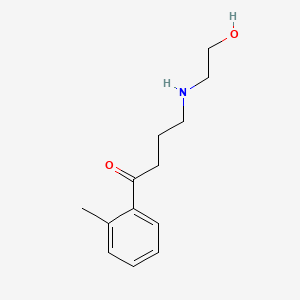
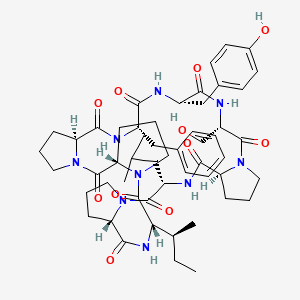
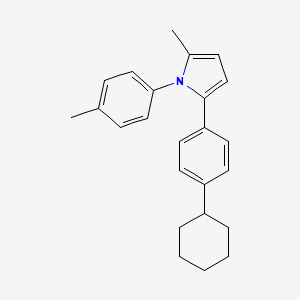

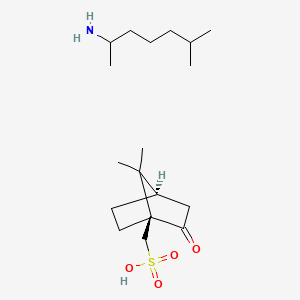



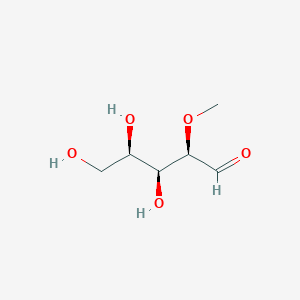

![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)

